molecular formula C8H5Cl2F4NO B026387 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline CAS No. 104147-32-2

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

Cat. No. B026387
M. Wt: 278.03 g/mol
InChI Key: JIPDPVQPKLVDIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex aniline derivatives typically involves multi-step chemical reactions, starting from basic aromatic compounds and employing various chemical reagents to introduce specific functional groups. For instance, one study describes the synthesis of a closely related compound through the high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction, achieving an overall yield of 72% (Wen Zi-qiang, 2007). These processes highlight the intricate steps required to synthesize such complex molecules, involving careful selection of reactants and conditions to achieve the desired functionalization.

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline has been extensively studied using techniques such as IR spectra, 1H NMR, and elemental analyses. These studies provide detailed insights into the bonding arrangements, electronic configurations, and spatial orientations of the atoms within the molecule. For example, research on related compounds has demonstrated the ability to deduce molecular conformations and substitutions patterns on the aromatic ring, facilitating a deeper understanding of their chemical behavior and reactivity (Qing-mei Wu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline involves its participation in various chemical transformations, including substitution reactions, due to the presence of reactive functional groups. These reactions can significantly alter the compound's properties and potential applications. Studies on similar aniline derivatives have shown how substituent groups affect the molecule's reactivity, enabling the synthesis of a wide range of products with diverse chemical properties (Ding Zhi-yuan, 2011).

Scientific Research Applications

  • Transformation Studies : This compound is used to study the transformation of chloroanilines into chloroazobenzenes in soil, contributing to our understanding of pesticide transformations (Bartha, Linke, & Pramer, 1968).

  • Synthesis of Polychlorobiphenyls : It plays a role in the synthesis of polychlorobiphenyls and their derivatives, which are important in various industrial applications (Bergman, Bamford, & Wachtmeister, 1981).

  • Pentazole Anion Synthesis : The compound is utilized in synthesizing the pentazole anion, potentially offering insights into aromaticity (Xu Bing-tao et al., 2017).

  • Fluorescent Materials : It's used as a quaternization agent in polyetherurethane precursors for making films with fluorescent properties (Buruianǎ et al., 2005).

  • Nonlinear Optical Materials : This chemical offers new design possibilities for second-order nonlinear optical materials (Wortmann et al., 1993).

  • Dendritic Melamines Synthesis : It's used in the synthesis, structure, and supramolecular behavior of novel dendritic melamines (Morar et al., 2018).

  • Drug Metabolism Studies : It can be incorporated in compounds as internal standards in drug metabolism and pharmacokinetics studies (Latli et al., 2008).

  • Fungicidal and Larvicidal Applications : Derivatives of this compound show potential as fungicides, direct inhibitors of tobacco mosaic virus, and larvicidal agents against various insects (Wang et al., 2011).

  • Liquid Crystal Studies : Its derivatives exhibit stable smectic B and A phases, useful for studying liquid crystalline properties (Miyajima et al., 1995).

  • Nephrotoxicity Studies : The exposure to this chemical leads to nephrotoxicity in both in vitro and in vivo models, aiding in the study of renal toxicity (Rankin et al., 2013).

  • Bioremediation Research : It's used in studies exploring the biological dehalogenation of chloroanilines in polluted aquifers, suggesting novel bioremediation methods (Kuhn & Suflita, 1989).

  • Preclinical Toxicology : A compound synthesized using this chemical was used for preclinical toxicology studies of a corticotropin-releasing factor-1 receptor antagonist (Li et al., 2012).

  • Pesticide Development : It's involved in the synthetic process of novel pesticides like Bistrifluron, showcasing potent growth-retarding activity against pests (Liu An-chan, 2015).

  • Electronics and Semiconductor Research : Synthesized polymers show electrical conductivity and are typical semiconductors, relevant in electronic material research (Kaya & Aydın, 2009).

Future Directions

The future directions for “3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline” could involve improving the synthesis process. The new synthetic route has the advantages of fewer reaction steps, higher overall yield, less process safety hazard, and environmental impact .

properties

IUPAC Name

3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F4NO/c9-4-1-3(15)2-5(10)6(4)16-8(13,14)7(11)12/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPDPVQPKLVDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(C(F)F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420176
Record name 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
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Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

CAS RN

104147-32-2
Record name 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene
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Record name 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-4-amino-(1,1,2,2-tetrafluoroethoxy)benzene
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Record name 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)-benzenamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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